Vitamin B6

Description

VITAMIN B 6 refers to several PICOLINES (especially PYRIDOXINE; PYRIDOXAL; & PYRIDOXAMINE) that are efficiently converted by the body to PYRIDOXAL PHOSPHATE which is a coenzyme for synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid. During transamination of amino acids, pyridoxal phosphate is transiently converted into PYRIDOXAMINE phosphate. Although pyridoxine and Vitamin B 6 are still frequently used as synonyms, especially by medical researchers, this practice is erroneous and sometimes misleading (EE Snell; Ann NY Acad Sci, vol 585 pg 1, 1990). Most of this compound is eventually degraded to PYRIDOXIC ACID and excreted in the urine.

See also: Pyridoxine (has subclass); Pyridoxal (narrower).

Properties

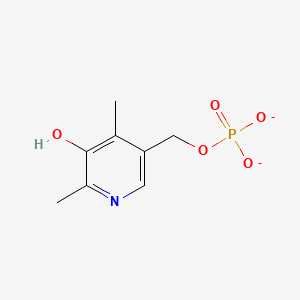

IUPAC Name |

(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCOYOYDYNXAFA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1COP(=O)([O-])[O-])C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO5P-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8059-24-3 | |

| Record name | Vitamin B 6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008059243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Indispensable Coenzyme: A Technical Guide to the Biochemical Roles of Pyridoxal 5'-Phosphate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is a versatile coenzyme indispensable for a vast array of metabolic processes. Its remarkable chemical reactivity, centered around its aldehyde group and aromatic ring system, enables it to participate in a wide variety of enzymatic reactions, particularly in the metabolism of amino acids and neurotransmitters. This technical guide provides a comprehensive overview of the core biochemical roles of PLP, including its catalytic mechanisms, its involvement in key metabolic pathways, and detailed experimental protocols for its study.

The Catalytic Versatility of Pyridoxal 5'-Phosphate

PLP's central role in catalysis stems from its ability to form a Schiff base (internal aldimine) with a lysine residue in the active site of PLP-dependent enzymes.[1][2] Upon substrate binding, a transaldimination reaction occurs, forming a new Schiff base between PLP and the amino group of the substrate (external aldimine).[1] This covalent linkage is key to PLP's function as an "electron sink," stabilizing reaction intermediates by delocalizing electrons.[3] This stabilization facilitates a variety of reactions at the α-carbon, β-carbon, and γ-carbon of the amino acid substrate.

The versatility of PLP is demonstrated by the diverse array of reactions it mediates, including:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a crucial step in amino acid synthesis and degradation.[1]

-

Decarboxylation: The removal of a carboxyl group, a key step in the synthesis of neurotransmitters like GABA, dopamine, and serotonin.

-

Racemization: The interconversion of L- and D-amino acids, important for bacterial cell wall synthesis and the production of certain secondary metabolites.

-

β-Elimination and β-Substitution: Reactions involving the removal or replacement of substituents at the β-carbon of amino acids.

-

γ-Elimination and γ-Substitution: Reactions targeting the γ-carbon of amino acids.

-

Aldol Cleavage: The cleavage of a carbon-carbon bond, as seen in the degradation of serine to glycine.

A generalized catalytic cycle for PLP-dependent enzymes is depicted below, illustrating the formation of the key Schiff base intermediates.

Quantitative Analysis of PLP-Dependent Enzyme Kinetics

The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.

The following table summarizes the kinetic parameters for a selection of human PLP-dependent enzymes, highlighting the diversity in their catalytic efficiencies.

| Enzyme | EC Number | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Alanine Aminotransferase (ALT) | 2.6.1.2 | L-Alanine | 0.2-28 | ~25 | ~900 - 125,000 |

| α-Ketoglutarate | 0.02-1.2 | - | - | ||

| Aspartate Aminotransferase (AST) | 2.6.1.1 | L-Aspartate | 0.3-5 | ~200 | ~40,000 - 670,000 |

| α-Ketoglutarate | 0.04-0.12 | - | - | ||

| Glutamate Decarboxylase | 4.1.1.15 | L-Glutamate | 0.1-1.5 | ~10 | ~6,700 - 100,000 |

| Serine Dehydratase | 4.3.1.17 | L-Serine | 23-67.3 | - | - |

| Glycogen Phosphorylase | 2.4.1.1 | Glycogen | 1-2 (mg/mL) | ~10 | - |

| Glucose-1-phosphate | 1-5 | - | - | ||

| Ornithine Decarboxylase | 4.1.1.17 | L-Ornithine | 0.04-0.95 | 0.08-4.8 | ~200 - 120,000 |

| Kynureninase | 3.7.1.3 | L-Kynurenine | 0.028 | ~1.75 (µmol/min/mg) | ~62,000 |

| Cystathionine β-synthase | 4.2.1.22 | L-Serine | 1.2-10 | 1-2.5 | ~830 - 2,100 |

| L-Homocysteine | 0.1-2 | - | - | ||

| Aromatic L-amino acid decarboxylase | 4.1.1.28 | L-DOPA | 0.1-0.5 | 5-10 | ~10,000 - 100,000 |

| 5-HTP | 0.03-0.1 | - | - | ||

| Branched-chain aminotransferase (BCATm) | 2.6.1.42 | L-Leucine | 0.2-0.8 | - | - |

| L-Isoleucine | 0.3-1.2 | - | - | ||

| L-Valine | 0.5-2.0 | - | - |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

PLP in Key Metabolic Pathways

PLP's catalytic versatility makes it a critical component of numerous metabolic pathways essential for human health.

Amino Acid Metabolism

PLP is central to the synthesis and degradation of nearly all amino acids. Transamination reactions, catalyzed by aminotransferases, allow for the interconversion of amino acids and α-keto acids, linking amino acid metabolism with carbohydrate metabolism through the citric acid cycle.

Neurotransmitter Synthesis

The synthesis of several key neurotransmitters is dependent on PLP-catalyzed decarboxylation reactions. For instance, glutamate decarboxylase utilizes PLP to convert glutamate into the inhibitory neurotransmitter γ-aminobutyric acid (GABA). Similarly, aromatic L-amino acid decarboxylase (AADC) is responsible for the synthesis of dopamine from L-DOPA and serotonin from 5-hydroxytryptophan.

The signaling pathway for the synthesis of GABA from glutamate is illustrated below.

One-Carbon Metabolism

PLP-dependent enzymes, such as serine hydroxymethyltransferase (SHMT), play a crucial role in one-carbon metabolism by catalyzing the interconversion of serine and glycine, a reaction that provides one-carbon units for the synthesis of nucleotides and other essential biomolecules.

Heme Synthesis

The first and rate-limiting step in heme biosynthesis, the condensation of glycine and succinyl-CoA to form δ-aminolevulinate, is catalyzed by the PLP-dependent enzyme δ-aminolevulinate synthase.

Glycogenolysis

In contrast to its typical role in amino acid metabolism, PLP in glycogen phosphorylase acts as a general acid-base catalyst, where its phosphate group is believed to participate in the phosphorolytic cleavage of glycogen to release glucose-1-phosphate.

Experimental Protocols for the Study of PLP-Dependent Enzymes

The study of PLP-dependent enzymes requires specific methodologies to assess their activity, kinetics, and the role of the PLP cofactor. Below are detailed protocols for key experiments.

General Experimental Workflow

A typical workflow for characterizing a PLP-dependent enzyme involves several stages, from protein expression and purification to activity and kinetic analysis.

References

- 1. [Kinetic and allosteric properties of L-threonine-L-serine dehydratase from human liver] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human aromatic amino acid decarboxylase is an asymmetric and flexible enzyme: Implication in aromatic amino acid decarboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Forms of Vitamin B6 and Their Chemical Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B6, a crucial water-soluble vitamin, exists in multiple interconvertible forms known as vitamers. Understanding the distinct chemical structures and metabolic pathways of these forms is fundamental for research in nutrition, disease pathology, and drug development. This guide provides a comprehensive overview of the six primary forms of this compound, their physicochemical properties, and the enzymatic reactions that govern their interconversion and function. Detailed experimental protocols for their quantification and visualization of their metabolic pathways are included to facilitate further investigation.

The Six Vitamers of this compound

This compound is a collective term for a group of six chemically related compounds, all of which are derivatives of a pyridine ring. These six compounds, or vitamers, are:

-

Pyridoxamine (PM): An amine form.

-

Pyridoxine 5'-phosphate (PNP): The phosphorylated form of pyridoxine.

-

Pyridoxal 5'-phosphate (PLP): The phosphorylated form of pyridoxal and the primary bioactive coenzyme form.

-

Pyridoxamine 5'-phosphate (PMP): The phosphorylated form of pyridoxamine.

The non-phosphorylated forms are primarily found in plant-based foods, while the phosphorylated forms are more abundant in animal tissues. All forms of this compound can be converted in the body to the active coenzyme, pyridoxal 5'-phosphate (PLP), which plays a vital role in over 140 enzymatic reactions, predominantly in amino acid metabolism.

Chemical Structures

The core structure of all this compound vitamers is a 2-methyl-3-hydroxy-5-hydroxymethylpyridine ring. The different forms are distinguished by the substituent at the 4-position of the pyridine ring.

-

Pyridoxine (PN): -CH₂OH (hydroxymethyl group)

-

Pyridoxal (PL): -CHO (aldehyde group)

-

Pyridoxamine (PM): -CH₂NH₂ (aminomethyl group)

The phosphorylated forms have a phosphate group attached to the hydroxymethyl group at the 5-position.

Physicochemical Properties of this compound Vitamers

The distinct chemical structures of the this compound vitamers result in different physicochemical properties, which are summarized in the table below. This data is crucial for designing analytical methods and understanding their absorption and metabolism.

| Vitamer | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Pyridoxine (PN) | C₈H₁₁NO₃ | 169.18 | 159-162 | 220 g/L |

| Pyridoxal (PL) | C₈H₉NO₃ | 167.16 | 165 | 500 g/L |

| Pyridoxamine (PM) | C₈H₁₂N₂O₂ | 168.19 | 193-193.5 | 815 mg/mL |

| Pyridoxine 5'-phosphate (PNP) | C₈H₁₂NO₆P | 249.16 | - | - |

| Pyridoxal 5'-phosphate (PLP) | C₈H₁₀NO₆P | 247.14 | 140-143 | Soluble in 200 parts of water |

| Pyridoxamine 5'-phosphate (PMP) | C₈H₁₃N₂O₅P | 248.17 | - | - |

Metabolic Pathways of this compound

The interconversion of this compound vitamers is a critical process for maintaining a sufficient pool of the active coenzyme, PLP. This is primarily achieved through the this compound salvage pathway.

The this compound Salvage Pathway

The salvage pathway allows for the phosphorylation of the non-phosphorylated vitamers and the conversion between the different phosphorylated forms. The key enzymes in this pathway are:

-

Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of pyridoxine, pyridoxal, and pyridoxamine at the 5'-position to form PNP, PLP, and PMP, respectively.

-

Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme oxidizes PNP and PMP to the active coenzyme, PLP.

-

Phosphatases: These enzymes can dephosphorylate the phosphorylated vitamers, releasing the non-phosphorylated forms.

The following diagram illustrates the core reactions of the this compound salvage pathway.

Role of Pyridoxal 5'-Phosphate (PLP) as a Coenzyme

PLP is the biologically active form and serves as a coenzyme for a vast array of enzymes, primarily involved in amino acid metabolism. These reactions include transamination, decarboxylation, racemization, and beta-elimination. The aldehyde group of PLP forms a Schiff base with the ε-amino group of a specific lysine residue in the active site of the enzyme, which is the basis for its catalytic activity.

The following diagram illustrates the general mechanism of a PLP-dependent transamination reaction.

Experimental Protocols: Quantification of this compound Vitamers

Accurate quantification of the different this compound vitamers is essential for research. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common methods.

General Workflow for this compound Analysis

The following diagram outlines a typical workflow for the analysis of this compound vitamers in a biological sample.

Example Protocol: HPLC with Fluorescence Detection

This protocol is a generalized example for the determination of pyridoxine, pyridoxal, and pyridoxamine in food samples.

1. Sample Preparation and Extraction:

-

Homogenize the food sample.

-

Perform acid hydrolysis (e.g., with 0.1 M HCl) to release bound vitamers.

-

Neutralize the extract and centrifuge to remove solids.

-

Filter the supernatant through a 0.45 µm filter.

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

3. Fluorescence Detection:

-

Excitation Wavelength: 290 nm

-

Emission Wavelength: 395 nm

4. Quantification:

-

Prepare standard curves for each vitamer (PN, PL, PM) using certified reference materials.

-

Calculate the concentration of each vitamer in the sample by comparing its peak area to the standard curve.

Conclusion

A thorough understanding of the different forms of this compound and their chemical structures is paramount for advancing research in human health and disease. The information and protocols provided in this guide offer a solid foundation for scientists and drug development professionals to explore the multifaceted roles of this essential vitamin. The provided visualizations of the metabolic pathways aim to simplify complex biochemical processes and facilitate a deeper understanding of this compound metabolism.

References

Vitamin B6 Metabolism in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a water-soluble vitamin that plays a critical role as a coenzyme in a vast array of enzymatic reactions, fundamentally impacting amino acid, glucose, and lipid metabolism.[1][2] The term "this compound" encompasses a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their respective 5'-phosphorylated forms (PNP, PLP, PMP). The biologically active form is pyridoxal 5'-phosphate (PLP), which is essential for the function of over 140 different enzymes in the human body.[1][3][4] Mammalian cells cannot synthesize this compound de novo and therefore must obtain it from dietary sources. The liver is the central organ for this compound metabolism, converting the various dietary forms into the active coenzyme, PLP, and releasing it into circulation. A comprehensive understanding of the intricate pathways of this compound metabolism is crucial for researchers in nutrition, neuroscience, and drug development, as dysregulation of these pathways is implicated in numerous pathological conditions, including neurological disorders.

This technical guide provides a detailed overview of the core aspects of this compound metabolism in mammalian systems, with a focus on quantitative data, experimental methodologies, and visual representations of the key pathways.

I. The this compound Salvage Pathway: Interconversion of Vitamers

In mammalian systems, the conversion of dietary and recycled this compound vitamers into the active form, PLP, occurs through the salvage pathway. This pathway primarily involves the actions of three key enzymes: pyridoxal kinase, pyridoxine 5'-phosphate oxidase, and various phosphatases.

Key Enzymes and Reactions:

-

Pyridoxal Kinase (PDXK): This enzyme catalyzes the ATP-dependent phosphorylation of the non-phosphorylated vitamers (pyridoxal, pyridoxine, and pyridoxamine) at the 5' position to form their respective 5'-phosphates (PLP, PNP, and PMP).

-

Pyridoxine 5'-Phosphate Oxidase (PNPO): This FMN-dependent enzyme oxidizes PNP and PMP to the active coenzyme, PLP. This is a rate-limiting step in the synthesis of PLP.

-

Phosphatases (e.g., Alkaline Phosphatase): These enzymes hydrolyze the phosphate group from the phosphorylated vitamers, allowing for their transport across cell membranes and for the regulation of intracellular PLP levels.

The interplay of these enzymes allows for the dynamic interconversion of B6 vitamers to maintain cellular homeostasis of PLP.

Caption: The this compound Salvage Pathway in Mammalian Cells.

II. Quantitative Data on this compound Metabolism

Understanding the quantitative aspects of this compound metabolism is essential for modeling its kinetics and for assessing nutritional status. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism

| Enzyme | Substrate | Organism/Tissue | Km (µM) | kcat (s⁻¹) / Turnover (min⁻¹) | Notes |

| Pyridoxal Kinase (PDXK) | Pyridoxal | Human | <10 | 85 min⁻¹ (in the presence of K⁺) | Activity is influenced by monovalent cations like K⁺ and Na⁺. |

| ATP | Human | <25 | - | ||

| Pyridoxine 5'-Phosphate Oxidase (PNPO) | Pyridoxine 5'-Phosphate (PNP) | Rabbit Liver | 8.2 | 42 min⁻¹ | The enzyme exhibits a low catalytic rate constant. |

| Pyridoxamine 5'-Phosphate (PMP) | Rabbit Liver | 3.6 | 6.2 min⁻¹ | ||

| Pyridoxine 5'-Phosphate (PNP) | E. coli | 2 | 0.76 s⁻¹ | Eukaryotic enzyme has similar kcat/Km for PNP and PMP. | |

| Pyridoxamine 5'-Phosphate (PMP) | E. coli | 105 | 1.72 s⁻¹ | ||

| Alkaline Phosphatase (ALP) | Pyridoxal 5'-Phosphate (PLP) | Rat Liver | - | - | Hydrolyzes PLP; kinetic studies indicate PLP binds to the same enzyme sites as other substrates. |

Table 2: Plasma Concentrations of this compound Vitamers in Healthy Adults

| Vitamer | Concentration Range (nmol/L) | Notes |

| Pyridoxal 5'-Phosphate (PLP) | 29.5 - 88.0 | The primary biologically active form in plasma. A plasma PLP level of ≥ 30 nmol/L is considered adequate. |

| Pyridoxal (PL) | 1.0 - 41.4 | |

| Pyridoxine (PN) | Not detectable - 41.4 | |

| Pyridoxamine (PM) | Not detectable - 17.6 | |

| Pyridoxamine 5'-Phosphate (PMP) | Not detectable - 14.9 | |

| 4-Pyridoxic Acid (4-PA) | 40 ± 7 | The major catabolite of this compound. |

Table 3: Enzyme Activities in Human Liver

| Enzyme | Activity (nmol x min⁻¹ x mg protein⁻¹) | Notes |

| Pyridoxal Kinase | ~0.2 - 0.4 | Activity is similar in cirrhotic and control livers. |

| Pyridoxine 5'-Phosphate Oxidase | ~0.02 - 0.04 | Activity is similar in cirrhotic and control livers. |

| PLP Phosphatase | 3.97 ± 2.36 (control) | Activity is significantly higher in cirrhotic livers (9.55 ± 8.03). |

III. Catabolism and Excretion

The primary catabolite of this compound is 4-pyridoxic acid (4-PA), which is formed in the liver by the action of aldehyde oxidase. 4-PA is then excreted in the urine and its levels can be used as an indicator of this compound status.

Caption: Catabolism of Pyridoxal to 4-Pyridoxic Acid.

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound metabolism.

A. Quantification of this compound Vitamers in Plasma by HPLC

This protocol is based on ion-pair reversed-phase HPLC with fluorescence detection.

1. Sample Preparation: a. Collect blood in EDTA-containing tubes. b. Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma. c. To 200 µL of plasma, add 300 µL of a precipitation reagent (e.g., 10% trichloroacetic acid or metaphosphoric acid) in a light-protected vial. d. Vortex for at least 30 seconds and incubate for 10 minutes at 4°C. e. Centrifuge at 16,000 x g for 5 minutes. f. Transfer the supernatant to a new light-protected vial for analysis.

2. HPLC System and Conditions:

-

Column: C18 (ODS) analytical column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (0.5-15%) in a potassium phosphate buffer containing an ion-pairing agent like 1-octanesulfonic acid and triethylamine, pH 2.16.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 30°C.

-

Injection Volume: 20-50 µL.

3. Detection:

-

Detector: Fluorescence detector.

-

Post-column Derivatization: Use a phosphate buffer containing sodium bisulfite (1 g/L) to enhance the fluorescence of certain vitamers.

-

Excitation Wavelength: 328 nm.

-

Emission Wavelength: 393 nm.

4. Quantification:

-

Generate a standard curve using known concentrations of each B6 vitamer.

-

Calculate the concentration of each vitamer in the plasma samples by comparing their peak areas to the standard curve.

Caption: Workflow for HPLC Analysis of this compound Vitamers.

B. Pyridoxal Kinase (PDXK) Activity Assay

This assay measures the phosphorylation of pyridoxal to PLP.

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6.

-

Substrate Stock Solution: 10 mM Pyridoxal in water.

-

ATP Stock Solution: 10 mM ATP in water.

-

Enzyme Preparation: Purified or recombinant PDXK diluted in assay buffer.

2. Assay Procedure: a. Set up the reaction in a 96-well plate or microcentrifuge tubes. b. To each well, add assay buffer, ATP to a final concentration of 1 mM, and the PDXK enzyme solution. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding pyridoxal to a final concentration of 100 µM. e. Incubate at 37°C for a defined period (e.g., 30 minutes). f. Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid) or by heat inactivation.

3. Detection of PLP:

-

The amount of PLP produced can be quantified using a coupled enzymatic assay or by HPLC as described above. A common method involves a fluorometric assay where PLP reacts with a specific enzyme and probe to generate a fluorescent signal.

C. Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay

This assay measures the oxidation of PNP to PLP.

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.6.

-

Substrate Stock Solution: 10 mM Pyridoxine 5'-phosphate (PNP) in water.

-

Cofactor Stock Solution: 1 mM Flavin mononucleotide (FMN) in water.

-

Enzyme Preparation: Purified or recombinant PNPO diluted in assay buffer.

2. Assay Procedure: a. Set up the reaction in a 96-well plate or cuvettes. b. To each well, add assay buffer and FMN solution to a final concentration of 10 µM. c. Add the PNPO enzyme solution. d. Pre-incubate the mixture at 37°C for 5 minutes. e. Initiate the reaction by adding PNP substrate to a final concentration of 15 µM.

3. Detection of PLP:

-

The formation of PLP can be monitored spectrophotometrically. In the presence of Tris buffer, PLP forms an aldimine complex that can be measured by absorbance at approximately 414 nm.

-

Alternatively, the reaction can be stopped, and the produced PLP can be quantified by a more sensitive LC-MS/MS method.

D. Tissue Sample Preparation for this compound Analysis

1. Homogenization: a. Weigh the frozen tissue sample. b. Add ice-cold extraction buffer (e.g., 10 mM ammonium formate with 0.1% formic acid or metaphosphoric acid) at a ratio of 1:4 (w/v). c. Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

2. Extraction: a. For some tissues, an ultrasonic extraction at a controlled temperature (e.g., 40°C for 30 minutes) can improve recovery. b. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C. c. Collect the supernatant. The extraction can be repeated on the pellet to maximize yield.

3. Deproteinization and Filtration: a. The supernatant can be further deproteinized as described for plasma samples. b. Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

V. Conclusion

The metabolism of this compound in mammalian systems is a finely tuned process essential for cellular function. The salvage pathway, orchestrated by pyridoxal kinase and pyridoxine 5'-phosphate oxidase, ensures a continuous supply of the active coenzyme, PLP. Quantitative analysis of the enzymes and vitamers involved, coupled with robust experimental protocols, provides the foundation for a deeper understanding of this compound homeostasis in health and disease. This technical guide offers a comprehensive resource for researchers, providing the necessary data and methodologies to advance the study of this vital nutrient and its impact on human physiology. The continued investigation into the kinetics and regulation of these pathways will undoubtedly uncover new therapeutic targets and strategies for addressing a range of metabolic and neurological disorders.

References

- 1. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridoxine 5′-phosphate oxidase is a novel therapeutic target and regulated by the TGF-β signalling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ALPL alkaline phosphatase, biomineralization associated [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

enzymatic reactions dependent on pyridoxal 5'-phosphate

An In-Depth Technical Guide to Enzymatic Reactions Dependent on Pyridoxal 5'-Phosphate

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxal 5'-phosphate (PLP), the biologically active form of vitamin B6, is one of nature's most versatile coenzymes, participating in approximately 4% of all classified enzymatic activities.[1] Its remarkable chemical reactivity, centered on its ability to form a Schiff base with the amino group of substrates, allows it to act as an electrophilic catalyst that stabilizes a variety of carbanionic reaction intermediates.[1] This versatility makes PLP-dependent enzymes central players in a vast array of metabolic processes, particularly in the biosynthesis and catabolism of amino acids and the production of neurotransmitters.[2][3] This guide provides a detailed exploration of the core mechanisms of PLP catalysis, presents quantitative kinetic data, outlines key experimental protocols for their study, and visualizes their roles in critical metabolic pathways, offering a comprehensive resource for professionals in life sciences and drug development.

The Core Mechanism of PLP Catalysis

The catalytic cycle of virtually all PLP-dependent enzymes begins with the cofactor covalently bound to the enzyme's active site via an imine linkage with the ε-amino group of a conserved lysine residue.[2] This initial state is referred to as the internal aldimine . The catalytic process unfolds through a series of well-defined steps, which forms the foundation for the diverse reactions these enzymes can catalyze.

The universal first step of the catalytic cycle is transaldimination , where the amino group of the incoming amino acid substrate displaces the enzyme's lysine residue, forming a new Schiff base between the substrate and PLP. This substrate-cofactor complex is known as the external aldimine .

Once the external aldimine is formed, the true chemical versatility of PLP becomes apparent. The protonated pyridine ring of the PLP molecule acts as a potent electron sink , withdrawing electron density from the substrate's α-carbon. This labilizes one of the four bonds to the α-carbon, facilitating the formation of a stabilized carbanionic intermediate known as the quinonoid intermediate . The specific bond that is cleaved is determined by the precise orientation of the substrate in the enzyme's active site, a principle known as the Dunathan Stereoelectronic Hypothesis. This control over bond cleavage is the source of the remarkable reaction specificity seen across the vast family of PLP-dependent enzymes.

Classification of PLP-Dependent Enzymatic Reactions

The ability of PLP to stabilize the quinonoid intermediate allows for a wide range of chemical transformations involving the bonds around the substrate's α-carbon.

-

Transamination: This reaction involves the transfer of an amino group from an amino acid to an α-keto acid. After the initial deprotonation at the α-carbon, a reprotonation occurs at the C4' carbon of the PLP cofactor, leading to a ketimine intermediate. Hydrolysis of this intermediate releases an α-keto acid and leaves the amino group on the cofactor, forming pyridoxamine 5'-phosphate (PMP). The PMP then transfers the amino group to a second α-keto acid in the reverse of this process to regenerate the PLP-enzyme and form a new amino acid. Aspartate aminotransferase (AST) is a classic example of this mechanism.

-

Decarboxylation: In this reaction, the bond between the α-carbon and the carboxylate carbon is cleaved, releasing CO₂. The resulting carbanion is stabilized by the PLP electron sink before being protonated at the α-carbon to form an amine product. This reaction is fundamental for the synthesis of key neurotransmitters, such as the conversion of L-DOPA to dopamine and 5-hydroxytryptophan to serotonin by aromatic L-amino acid decarboxylase.

-

Racemization: These reactions interconvert L- and D-amino acids. The mechanism involves the abstraction of the α-proton by an active site base to form the planar quinonoid intermediate. Reprotonation can then occur from the opposite face of the plane, resulting in the inversion of stereochemistry. Alanine racemase, an essential enzyme for bacterial cell wall synthesis, operates via this mechanism.

-

β-Elimination and Substitution: These reactions involve cleavage of a bond at the β-carbon. In a β-elimination, abstraction of the α-proton is followed by the elimination of a leaving group from the β-carbon, forming an aminoacrylate intermediate. An example is the reaction catalyzed by serine dehydratase. In a β-substitution reaction, this elimination is followed by the nucleophilic attack of a different group at the β-carbon.

-

γ-Elimination and Substitution: More complex reactions can occur at the γ-carbon, where PLP acts as an electron sink for two separate proton abstraction events.

Quantitative Analysis of PLP-Dependent Enzymes

The efficiency and substrate specificity of PLP-dependent enzymes are described by their steady-state kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (k_cat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, providing an inverse measure of the substrate's binding affinity. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second at saturation. The ratio k_cat/Kₘ is a measure of the enzyme's overall catalytic efficiency.

| Enzyme | Organism | Substrate | Kₘ (mM) | k_cat (s⁻¹) | k_cat/Kₘ (M⁻¹s⁻¹) |

| Alanine Racemase | Mycobacterium tuberculosis | D-Alanine | 0.70 ± 0.05 | 1.63 ± 0.03 | 2,328 |

| Tyrosine Phenol-lyase | Morganella morganii | L-Tyrosine | 0.27 | 2.6 (156.9 min⁻¹) | 9,630 |

| Aromatic L-Amino Acid Decarboxylase | Rat Brain | L-DOPA | 0.04 | N/A | N/A |

| Aromatic L-Amino Acid Decarboxylase | Rat Brain | 5-HTP | 0.02 | N/A | N/A |

| Phosphoserine Aminotransferase | Eubacterium rectale | L-Phosphoserine | N/A | N/A | 1.1 x 10⁵ |

| Aromatic Aminotransferase | Porphyromonas gingivalis | L-Phenylalanine | N/A | N/A | 2.4 x 10⁵ |

Note: Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer). Data sourced from multiple studies for illustrative purposes.

Key Experimental Protocols

The study of PLP-dependent enzymes relies on a variety of robust assay methodologies designed to quantify their specific catalytic activities.

Protocol 1: Spectrophotometric Assay for Aspartate Aminotransferase (AST)

This is a continuous, coupled-enzyme assay that measures AST activity by monitoring the decrease in NADH absorbance at 340 nm.

-

Principle: AST transfers an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The oxaloacetate is then immediately reduced to malate by an excess of malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of NADH oxidation is directly proportional to the AST activity.

-

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing PLP (e.g., 0.1 mM).

-

L-Aspartate solution.

-

α-Ketoglutarate solution.

-

NADH solution.

-

Malate Dehydrogenase (MDH) enzyme solution.

-

Sample (e.g., purified enzyme, cell lysate, serum).

-

-

Procedure:

-

Prepare a working reagent mix containing assay buffer, L-aspartate, NADH, and MDH. Pre-warm to 37°C.

-

Pipette the sample into a 96-well plate or cuvette.

-

Initiate the reaction by adding the working reagent mix and α-ketoglutarate.

-

Immediately place the plate/cuvette in a spectrophotometer pre-set to 37°C.

-

Monitor the decrease in absorbance at 340 nm over a period of 5 minutes, taking readings every 30-60 seconds.

-

Calculate the rate of change in absorbance (ΔOD₃₄₀/min). The AST activity is calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6,220 M⁻¹cm⁻¹).

-

Protocol 2: HPLC-Based Assay for Alanine Racemase

This endpoint assay quantifies the conversion of an L-amino acid to its D-enantiomer (or vice-versa) using chiral chromatography.

-

Principle: The enzyme reaction is allowed to proceed for a fixed time and is then quenched. The amino acids in the mixture are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which imparts a strong UV chromophore and a chiral center, allowing for the separation and quantification of the L- and D-enantiomers using reverse-phase HPLC.

-

Reagents:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4) with 20 µM PLP.

-

L-Alanine (or D-Alanine) substrate solution.

-

Quenching solution (e.g., 2 M HCl).

-

Neutralization solution (e.g., 2 M NaOH).

-

Derivatization solution: 1 M NaHCO₃ and 0.5% Marfey's reagent in acetone.

-

HPLC mobile phase.

-

-

Procedure:

-

Pre-incubate the substrate solution in buffer at 37°C.

-

Initiate the reaction by adding a defined amount of purified alanine racemase.

-

Incubate for a precise time (e.g., 1-10 minutes), ensuring less than 10% substrate conversion to stay within the initial velocity range.

-

Quench the reaction by adding HCl.

-

Neutralize the sample with NaOH.

-

Transfer an aliquot to a new tube and add NaHCO₃ followed by Marfey's reagent.

-

Incubate at 40°C for 1 hour to complete derivatization.

-

Analyze the sample by reverse-phase HPLC, monitoring at a suitable wavelength (e.g., 340 nm).

-

Quantify the product peak area by comparing it to a standard curve of derivatized D- and L-alanine.

-

Roles in Key Metabolic Pathways

PLP-dependent enzymes are indispensable hubs in metabolism, connecting pathways and synthesizing vital biomolecules.

Tryptophan Metabolism: Serotonin and Kynurenine Pathways

Tryptophan is an essential amino acid whose metabolism is heavily reliant on PLP-dependent enzymes.

-

Serotonin Synthesis: In a critical pathway for neurobiology, tryptophan is first hydroxylated to 5-hydroxytryptophan (5-HTP). The PLP-dependent enzyme Aromatic L-amino acid decarboxylase (AADC) then catalyzes the decarboxylation of 5-HTP to produce the neurotransmitter serotonin (5-hydroxytryptamine).

-

Kynurenine Pathway: The major catabolic route for tryptophan is the kynurenine pathway. The PLP-dependent enzyme kynureninase is a key player, catalyzing the cleavage of kynurenine into anthranilic acid and alanine, or 3-hydroxykynurenine into 3-hydroxyanthranilic acid. This pathway is crucial for producing NAD⁺ from tryptophan.

Cysteine Biosynthesis via the Transsulfuration Pathway

In mammals, the synthesis of the non-essential amino acid cysteine occurs via the transsulfuration pathway, which utilizes the essential amino acid methionine as the sulfur donor. This pathway critically depends on two PLP-dependent enzymes.

-

Cystathionine β-synthase (CBS): This PLP-dependent enzyme catalyzes the condensation of serine and homocysteine (derived from methionine) to form cystathionine.

-

Cystathionine γ-lyase (CGL): A second PLP-dependent enzyme then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.

This pathway not only synthesizes cysteine for protein and glutathione synthesis but also plays a vital role in regulating homocysteine levels, which is a critical factor in cardiovascular health.

Conclusion and Outlook

The study of pyridoxal 5'-phosphate dependent enzymes remains a vibrant and critical area of biochemical research. Their central role in amino acid metabolism makes them attractive targets for the development of novel therapeutics, including antimicrobial agents (e.g., targeting alanine racemase) and treatments for metabolic and neurological disorders. The detailed understanding of their reaction mechanisms, kinetics, and structure continues to empower protein engineering efforts aimed at creating novel biocatalysts for the synthesis of non-canonical amino acids and other valuable chemicals. The methodologies and pathways detailed in this guide provide a foundational framework for researchers and drug developers to explore and exploit the vast catalytic potential of this remarkable class of enzymes.

References

- 1. Effect of pH on the Kinetics of Alanine Racemase from Mycobacterium tuberculosis — Journal of Young Investigators [jyi.org]

- 2. Structural features and kinetic characterization of alanine racemase from Bacillus pseudofirmus OF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspartate Aminotransferase: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

The Crossroads of Metabolism: A Technical Guide to the Role of Vitamin B6 in Amino Acid Metabolism

Abstract

Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), serves as an indispensable coenzyme in a vast array of enzymatic reactions, holding a central position in the intricate network of amino acid metabolism. Its versatility stems from its ability to form a Schiff base with the α-amino group of amino acids, thereby facilitating a variety of transformations critical for cellular function. This technical guide provides an in-depth exploration of the pivotal role of PLP in key amino acid metabolic pathways, including transamination, decarboxylation, and transsulfuration. We present a compilation of quantitative data on the kinetics of PLP-dependent enzymes and the impact of this compound status on plasma amino acid profiles. Furthermore, this guide offers detailed experimental protocols for the assessment of this compound status and the activity of its dependent enzymes, alongside visualizations of key metabolic and experimental workflows to support researchers and drug development professionals in this field.

Introduction: The Chemical Versatility of Pyridoxal 5'-Phosphate

This compound encompasses a group of six interconvertible compounds: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphorylated forms. The most crucial of these is pyridoxal 5'-phosphate (PLP), the active coenzyme form.[1] The chemical reactivity of PLP is centered around its aldehyde group, which readily forms a covalent Schiff base (internal aldimine) with the ε-amino group of a lysine residue in the active site of PLP-dependent enzymes.[2] Upon substrate binding, the amino acid's α-amino group displaces the lysine's amino group in a transimination reaction, forming a new Schiff base (external aldimine) with the amino acid substrate. This binding positions the amino acid for a variety of catalytic reactions, with the pyridine ring of PLP acting as an "electron sink" to stabilize reaction intermediates.[3]

Core Biochemical Reactions Catalyzed by PLP

PLP is a coenzyme for over 140 enzymatic reactions, the majority of which are involved in amino acid metabolism.[4] The key reaction types include:

-

Transamination: The transfer of an amino group from an amino acid to an α-keto acid, a cornerstone of amino acid synthesis and degradation.

-

Decarboxylation: The removal of a carboxyl group, essential for the synthesis of neurotransmitters and other biogenic amines.[2]

-

Transsulfuration: A pathway that converts homocysteine to cysteine, crucial for sulfur metabolism and the synthesis of glutathione.

-

Racemization: The interconversion of L- and D-amino acids.

-

β-elimination and γ-elimination/replacement reactions: Involved in the metabolism of several amino acids.

Quantitative Data on PLP-Dependent Enzymes and Metabolites

The efficiency of PLP-dependent enzymes and the metabolic consequences of this compound deficiency can be understood through quantitative analysis of enzyme kinetics and metabolite concentrations.

Kinetic Parameters of Key PLP-Dependent Enzymes

The Michaelis-Menten constant (Km) and maximum velocity (Vmax) provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. Below is a summary of kinetic parameters for several key PLP-dependent enzymes.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg or as noted) | Organism/Tissue | Reference |

| Alanine Aminotransferase (ALT) | L-Alanine | 10.12 | 0.48 mM/min | Human (in vitro) | |

| 2-Oxoglutarate | 0.202 - 0.299 | - | Human Erythrocyte | ||

| Aspartate Aminotransferase (AST) | - | - | - | Human Serum | |

| Cystathionine β-Synthase (CBS) | - | - | - | Yeast | |

| Glutamate Decarboxylase (GAD) | L-Glutamate | - | - | E. coli |

Note: Kinetic parameters can vary significantly based on the specific isoform of the enzyme, the organism, and the experimental conditions.

Impact of this compound Status on Plasma Amino Acid Concentrations

This compound deficiency leads to characteristic alterations in the plasma amino acid profile, reflecting the impairment of PLP-dependent enzymatic reactions.

| Amino Acid | Effect of B6 Deficiency | Species | Reference |

| Serine | Decreased | Rat | |

| Glycine | Increased (relative to Serine) | Rat | |

| Alanine | Decreased | Rat | |

| Asparagine | Decreased | Rat | |

| Glutamic Acid | Decreased (with supplementation) | Human | |

| Cysteine | Increased (with supplementation) | Human | |

| α-Amino-N-butyric acid | Increased (with supplementation) | Human | |

| Arginine | Increased (with supplementation) | Human |

Note: Changes in amino acid concentrations can be influenced by the severity and duration of the deficiency, as well as dietary protein intake.

Key Metabolic Pathways Involving this compound

Transamination: The Hub of Amino Acid Metabolism

Transamination reactions, catalyzed by aminotransferases, are central to the synthesis of non-essential amino acids and the funneling of amino acid nitrogen into the urea cycle. PLP acts as a temporary carrier of the amino group.

Caption: General mechanism of PLP-dependent transamination.

The Transsulfuration Pathway: Cysteine and Homocysteine Metabolism

The transsulfuration pathway is the primary route for the synthesis of cysteine from methionine in mammals. It involves two key PLP-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).

Caption: The transsulfuration pathway.

Neurotransmitter Synthesis: A Critical Role for Decarboxylases

PLP-dependent aromatic L-amino acid decarboxylase (AADC) is a key enzyme in the synthesis of several important neurotransmitters, including dopamine, serotonin, norepinephrine, and epinephrine. Glutamate decarboxylase (GAD), another PLP-dependent enzyme, catalyzes the formation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) from glutamate.

Caption: PLP-dependent neurotransmitter synthesis pathways.

Experimental Protocols

Accurate assessment of this compound status and the activity of PLP-dependent enzymes is crucial for research and clinical diagnostics.

Measurement of Plasma PLP by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for quantifying PLP in plasma.

Principle: Plasma proteins are precipitated, and the supernatant containing PLP is derivatized with a fluorescent agent (e.g., semicarbazide) to enhance detection. The derivatized PLP is then separated by reverse-phase HPLC and quantified by fluorescence detection.

Materials:

-

Trichloroacetic acid (TCA) solution

-

Semicarbazide solution

-

PLP standard solutions

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (mobile phase)

-

HPLC system with a C18 reverse-phase column and fluorescence detector

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma, add 100 µL of cold 10% TCA to precipitate proteins.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

To 50 µL of the supernatant, add 50 µL of semicarbazide solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the HPLC system.

-

Elute with an isocratic mobile phase (e.g., phosphate buffer:acetonitrile, 95:5 v/v) at a flow rate of 1.0 mL/min.

-

Detect the PLP-semicarbazone derivative using a fluorescence detector (e.g., excitation at 358 nm, emission at 458 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of PLP standard.

-

Calculate the PLP concentration in the plasma sample by comparing its peak area to the standard curve.

-

Erythrocyte Transaminase Activity Assay

This functional assay assesses this compound status by measuring the activity of erythrocyte alanine aminotransferase (EALT) or aspartate aminotransferase (EAST) with and without the addition of exogenous PLP. A high activation coefficient (activity with PLP / activity without PLP) indicates a deficiency in endogenous PLP.

Principle: The transaminase activity is measured by a coupled enzymatic reaction where the product of the transamination reaction (pyruvate for ALT, oxaloacetate for AST) is used in a subsequent reaction that results in the oxidation of NADH to NAD+, which is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Packed erythrocytes (hemolysate)

-

Reaction buffer (e.g., Tris-HCl)

-

Substrates (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST)

-

PLP solution

-

Coupling enzyme (lactate dehydrogenase for ALT; malate dehydrogenase for AST)

-

NADH solution

-

Spectrophotometer

Procedure:

-

Hemolysate Preparation:

-

Wash erythrocytes with saline and lyse with deionized water.

-

Centrifuge to remove cell debris.

-

-

Assay:

-

Prepare two sets of reaction mixtures for each sample: one with and one without the addition of PLP.

-

To a cuvette, add the reaction buffer, substrates, NADH, and coupling enzyme.

-

Add the hemolysate to initiate the reaction.

-

Monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation:

-

Calculate the enzyme activity in Units/L.

-

Calculate the activation coefficient (AC) = (Activity with PLP) / (Activity without PLP).

-

Induction of this compound Deficiency in Rodent Models

A common method to induce this compound deficiency in rats for research purposes involves feeding a specially formulated diet.

Protocol:

-

Diet Formulation:

-

Prepare a purified diet containing all essential nutrients except this compound. The protein source should be vitamin-free casein.

-

A control diet is prepared with the same composition but supplemented with a known amount of pyridoxine HCl (e.g., 7 mg/kg diet).

-

-

Animal Husbandry:

-

House rats in individual cages to monitor food intake.

-

Provide the this compound-deficient or control diet and deionized water ad libitum.

-

-

Duration:

-

Feed the diets for a period of 4-8 weeks to induce a deficient state.

-

-

Verification of Deficiency:

-

Monitor for signs of deficiency such as reduced growth rate and dermatitis.

-

Confirm the deficiency by measuring plasma PLP levels and/or erythrocyte transaminase activity as described in the protocols above.

-

Caption: Experimental workflow for studying this compound deficiency.

Implications for Research and Drug Development

A thorough understanding of the role of this compound in amino acid metabolism is critical for several areas of research and therapeutic development:

-

Nutritional Science: Defining optimal this compound intake and understanding the metabolic consequences of deficiency and supplementation.

-

Clinical Diagnostics: Developing and refining biomarkers for assessing this compound status.

-

Drug Development:

-

Targeting PLP-dependent enzymes: Many PLP-dependent enzymes are potential drug targets for various diseases, including neurological disorders and cancer.

-

Drug-Nutrient Interactions: Some drugs can interfere with this compound metabolism, leading to a functional deficiency. Understanding these interactions is crucial for patient management.

-

Conclusion

Pyridoxal 5'-phosphate is a coenzyme of paramount importance, sitting at the heart of amino acid metabolism. Its involvement in a wide range of critical biochemical reactions underscores the significance of maintaining adequate this compound status. For researchers and drug development professionals, a deep understanding of the mechanisms of PLP-dependent enzymes, the quantitative effects of this compound on metabolic profiles, and the methodologies to study these processes is essential for advancing our knowledge in nutrition, disease pathogenesis, and therapeutic intervention. This guide provides a foundational resource to support these endeavors.

References

Neurological Consequences of Vitamin B6 Deficiency: A Technical Guide for Researchers

Abstract

Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is an essential cofactor for over 140 enzymatic reactions in the human body, a significant number of which are critical for neurological function.[1] Deficiency in this vital nutrient can lead to a spectrum of neurological disorders, including peripheral neuropathy, seizures, cognitive impairment, and mood disturbances.[2][3][4] This technical guide provides an in-depth overview of the neurological consequences of this compound deficiency, focusing on the underlying molecular mechanisms, key signaling pathways, and established experimental models. It is intended for researchers, scientists, and drug development professionals in the field of neuroscience. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visualizations of key pathways and workflows to facilitate a comprehensive understanding of this critical area of research.

Introduction: The Central Role of this compound in the Nervous System

This compound is a water-soluble vitamin that encompasses a group of six interconvertible compounds: pyridoxine, pyridoxal, pyridoxamine, and their respective 5'-phosphate esters.[1] The phosphorylated forms are converted to pyridoxal 5'-phosphate (PLP) by the enzyme pyridoxine-5'-phosphate oxidase (PNPO). PLP's central role in the nervous system stems from its function as a cofactor in the synthesis of several key neurotransmitters, including γ-aminobutyric acid (GABA), serotonin, dopamine, and norepinephrine. It is also indispensable for amino acid metabolism, the synthesis of sphingolipids essential for the myelin sheath, and the regulation of homocysteine levels.

A deficiency in this compound can arise from inadequate dietary intake, malabsorptive conditions, alcoholism, or interactions with certain medications. The neurological manifestations of this deficiency are diverse and can be severe, underscoring the importance of understanding its pathophysiology for the development of effective therapeutic strategies.

Molecular Mechanisms and Key Signaling Pathways

The neurological symptoms of this compound deficiency are a direct consequence of the impairment of PLP-dependent enzymatic reactions. The most critically affected pathways are those involved in neurotransmitter synthesis and metabolism.

Disruption of GABAergic Signaling

The most profound neurological consequence of this compound deficiency is the impairment of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its synthesis from glutamate is catalyzed by the PLP-dependent enzyme glutamic acid decarboxylase (GAD). A lack of sufficient PLP leads to reduced GAD activity, resulting in decreased GABA levels. This disruption of the excitatory/inhibitory balance in the brain lowers the seizure threshold and can lead to neuronal hyperexcitability, manifesting as irritability, and in severe cases, seizures and epileptic encephalopathy.

Hyperactivation of the Noradrenergic System

Recent preclinical studies have revealed that this compound deficiency can lead to the hyperactivation of the noradrenergic system. Animal models of this compound deficiency exhibit increased levels of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of noradrenaline, in the brain, indicating enhanced noradrenaline turnover. This is accompanied by increased noradrenaline release in the prefrontal cortex and striatum. The precise mechanism is still under investigation, but this noradrenergic hyperactivity has been linked to social deficits and cognitive impairment observed in these models.

Quantitative Data from Preclinical Studies

The following table summarizes quantitative findings from key preclinical studies on the neurological consequences of this compound deficiency.

| Parameter | Animal Model | Brain Region/Tissue | Magnitude of Change in Deficient Group | Reference |

| GABA Concentration | Rat | Hippocampus | 25-40% decrease | |

| GAD67 Protein Expression | Rat | Hippocampus | 30-50% decrease | |

| Plasma this compound Level | Mouse | Plasma | Decreased to 3% of control | |

| Noradrenaline Metabolite (MHPG) | Mouse | Brain | Marked increase | |

| Serum Pyridoxal Concentration | Rat | Serum | Drop from 115 mg/L to 39.5 mg/L | |

| Nerve Fiber Density | Rat | Tarsal Tunnel Nerve | Decreased (p < 0.001) | |

| Axon-to-Myelin Ratio | Rat | Tarsal Tunnel Nerve | Increased (p < 0.003) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound deficiency.

Induction of this compound Deficiency in Rodents

A common method to induce this compound deficiency is through a specialized diet.

-

Animal Model: C57BL/6J mice or Sprague-Dawley rats are frequently used.

-

Diet Composition:

-

Control Diet: A standard rodent chow or a purified diet (e.g., AIN-93G) containing a sufficient amount of this compound, typically 6-7 mg of pyridoxine HCl per kg of diet.

-

Deficient Diet: An identical purified diet but with pyridoxine HCl omitted or provided at a significantly reduced level (e.g., 0-1 mg/kg of diet).

-

-

Duration: The duration of the diet can range from 4 to 12 weeks, depending on the age of the animals and the severity of the deficiency to be induced.

-

Monitoring: Body weight and food intake should be monitored regularly. Plasma PLP levels should be measured at the end of the study to confirm the deficiency status.

Measurement of this compound Vitamers by HPLC

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a standard method for quantifying PLP and other B6 vitamers in biological samples.

-

Sample Preparation (Brain Tissue):

-

Homogenize brain tissue in a suitable buffer (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant for analysis.

-

-

Derivatization (Pre-column): Some methods utilize pre-column derivatization with reagents like semicarbazide to enhance the fluorescence of the vitamers.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two buffers, such as a phosphate or acetate buffer at a specific pH and an organic modifier like methanol or acetonitrile.

-

Flow Rate: Typically around 1.0 mL/min.

-

-

Detection: A fluorescence detector is used with specific excitation and emission wavelengths for the B6 vitamers.

-

Quantification: Concentrations are determined by comparing the peak areas of the samples to those of known standards.

Glutamic Acid Decarboxylase (GAD) Activity Assay

GAD activity can be measured using various methods, including fluorometric and colorimetric assays.

-

Fluorometric Assay:

-

Prepare brain tissue homogenates in an appropriate assay buffer.

-

The assay mixture typically contains the sample, a fluorogenic probe, and other necessary cofactors.

-

The reaction is initiated by the addition of the substrate, glutamate.

-

The increase in fluorescence is monitored over time at specific excitation and emission wavelengths (e.g., 495 nm excitation and 540 nm emission).

-

Enzyme activity is expressed as the change in fluorescence per minute per milligram of protein.

-

-

Colorimetric Assay:

-

This assay is based on the pH change that occurs during the decarboxylation of glutamate.

-

The reaction mixture includes the sample, a pH indicator (e.g., bromocresol green), and glutamate in a buffered solution.

-

The change in absorbance at a specific wavelength (e.g., 620 nm) is measured over time using a microplate reader.

-

Activity is calculated based on the rate of absorbance change.

-

In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the sampling of extracellular neurotransmitters in specific brain regions of awake, freely moving animals.

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum) using stereotaxic coordinates.

-

-

Perfusion:

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

-

-

Sample Collection:

-

Collect the dialysate fractions at regular intervals (e.g., every 10-20 minutes).

-

-

Analysis:

-

Analyze the dialysate samples for neurotransmitter content using HPLC with electrochemical or fluorescence detection, or by mass spectrometry.

-

Experimental and Logical Workflows

Visualizing the experimental and logical flow of research in this area can aid in study design and interpretation.

Conclusion and Future Directions

The neurological consequences of this compound deficiency are significant and multifaceted, primarily stemming from the central role of PLP in neurotransmitter synthesis. The disruption of GABAergic and noradrenergic signaling pathways are key contributors to the observed clinical and preclinical phenotypes. The experimental models and protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound deficiency and to explore potential therapeutic interventions.

Future research should focus on elucidating the precise molecular links between PLP deficiency and the hyperactivation of the noradrenergic system. Furthermore, the development of more sensitive and specific biomarkers for early detection of this compound deficiency is crucial for preventing irreversible neurological damage. For drug development professionals, understanding the impact of compounds on this compound metabolism is essential to avoid iatrogenic deficiencies and to potentially leverage modulation of B6-dependent pathways for therapeutic benefit in neurological disorders.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]

- 4. Functional evaluation of peripheral nerve regeneration in the rat: walking track analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Vitamin B6 in Immune System Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin B6, a vital micronutrient, plays a multifaceted and indispensable role in the proper functioning of the immune system. Its influence extends across both the innate and adaptive immune responses, modulating immune cell proliferation, maturation, and function. The active form of this compound, pyridoxal 5'-phosphate (PLP), acts as a critical coenzyme in numerous metabolic pathways that are essential for immune cell activities. This technical guide provides a comprehensive overview of the impact of this compound on immunity, detailing its effects on various immune cells, cytokine production, and the underlying molecular signaling pathways. Furthermore, this document outlines key experimental protocols for investigating the immunomodulatory effects of this compound and presents quantitative data from seminal studies in clearly structured tables to facilitate comparison and further research.

Introduction

The intricate network of the immune system relies on a delicate balance of cellular and molecular components to effectively defend against pathogens while maintaining self-tolerance. Nutritional status is a critical determinant of immune competence, and deficiencies in essential micronutrients can lead to significant impairments in immune function.[1] this compound, a water-soluble vitamin encompassing a group of related compounds including pyridoxine, pyridoxal, and pyridoxamine, is a key player in maintaining a robust immune response.[2] Its active form, pyridoxal 5'-phosphate (PLP), is a cofactor for over 150 enzymatic reactions, many of which are central to amino acid metabolism, nucleic acid synthesis, and immune cell signaling.[2][3]

This guide delves into the detailed mechanisms through which this compound impacts the immune system, providing a valuable resource for researchers and professionals in the fields of immunology, nutrition, and drug development.

Impact of this compound on Immune Cell Populations and Functions

This compound is essential for the development, maintenance, and function of various immune cells. Its deficiency has been shown to adversely affect both the cell-mediated and humoral branches of the adaptive immune system, as well as components of the innate immune response.

Lymphocytes

Lymphocytes, including T cells and B cells, are the cornerstones of the adaptive immune response. This compound is crucial for their proliferation, differentiation, and maturation.[1]

-

T Cells: this compound deficiency has been demonstrated to reduce the total number and percentage of lymphocytes, particularly T cells. This can lead to impaired cell-mediated immunity. Studies in elderly individuals have shown that this compound depletion significantly decreases mitogenic responses of peripheral blood lymphocytes to T-cell mitogens. Conversely, supplementation with this compound has been shown to increase the percentages of T-helper (CD4+) cells. This compound is also essential for the production of interleukin-2 (IL-2), a key cytokine for T cell proliferation. Inadequate this compound levels can suppress a Th1-mediated response and promote a Th2-dominant cytokine profile.

-

B Cells: While the direct impact on B cell numbers is less clear, this compound deficiency indirectly impairs humoral immunity by affecting antibody production. This is likely due to the essential role of PLP in the synthesis of amino acids, the building blocks of antibodies.

Natural Killer (NK) Cells

Natural killer (NK) cells are a component of the innate immune system that play a critical role in eliminating virally infected cells and tumor cells. Some studies have suggested that this compound deficiency does not significantly affect NK cell activity in mice. However, other research indicates that this compound is required for the intracellular glycogen breakdown that provides a critical energy source for NK cell activation, and its deficiency can hamper the antitumor functions of NK cells.

Neutrophils

Neutrophils are phagocytic cells of the innate immune system that form the first line of defense against bacterial and fungal infections. This compound supplementation has been shown to increase the synthesis of most neutrophil proteins and decrease their degradation rates, suggesting a role in maintaining neutrophil function and turnover.

Quantitative Data on the Impact of this compound on Immune Parameters

The following tables summarize quantitative data from various studies investigating the effects of this compound status on key immunological markers.

Table 1: Effect of this compound Status on Lymphocyte Populations

| Study Population | This compound Status | Parameter | Result | Reference |

| Elderly Adults | Depletion (≤20 d) | Total Lymphocytes | Significantly decreased percentage and total number | |

| Elderly Adults | Repletion (1.90-2.88 mg/d) | Total Lymphocytes | Returned to baseline values | |

| Elderly Persons | Supplementation (50 mg/d for 1-2 mo) | % T3+ cells | Significantly increased | |

| Elderly Persons | Supplementation (50 mg/d for 1-2 mo) | % T4+ cells | Significantly increased | |

| Critically Ill Patients | Supplementation (100 mg/d for 14 d) | Total Lymphocyte Count | Significantly increased | |

| Critically Ill Patients | Supplementation (100 mg/d for 14 d) | T-helper (CD4) cells | Significantly increased numbers | |

| Critically Ill Patients | Supplementation (100 mg/d for 14 d) | T-suppressor (CD8) cells | Significantly increased numbers |

Table 2: Effect of this compound Status on Lymphocyte Proliferation

| Study Population | This compound Status | Mitogen | Result | Reference |

| Elderly Adults | Depletion (≤20 d) | T- and B-cell mitogens | Significantly decreased mitogenic responses | |

| Elderly Adults | Repletion (1.90-2.88 mg/d) | T- and B-cell mitogens | Returned to baseline values | |

| Young Women | Increased intake (1.5 to 2.1 mg/d) | Phytohemagglutinin (PHA) | 35% increase in proliferation (P ≤ 0.05) | |

| Elderly Persons | Supplementation (50 mg/d for 1-2 mo) | PHA, Pokeweed mitogen, S. aureus | Significantly increased proliferation |

Table 3: Effect of this compound Status on Cytokine Production

| Study Population/Model | This compound Status | Cytokine | Result | Reference |

| Elderly Adults | Depletion (≤20 d) | Interleukin-2 (IL-2) | Significantly decreased production | |

| Mice | Deficiency | IL-2 | Decreased after ConA stimulation | |

| Mice | Deficiency | Interleukin-4 (IL-4) | Increased after ConA stimulation | |

| Mice | Deficiency | Interferon-γ (IFN-γ) | No influence after ConA stimulation | |

| Patients with Rheumatoid Arthritis | Supplementation (100 mg/d for 12 wks) | Interleukin-6 (IL-6) | Significantly decreased plasma levels | |

| Patients with Rheumatoid Arthritis | Supplementation (100 mg/d for 12 wks) | Tumor Necrosis Factor-α (TNF-α) | Significantly decreased plasma levels | |

| Mice (LPS-stimulated macrophages) | Supplementation (PL and PLP) | IL-6 and TNF-α | Suppressed production |

Molecular Mechanisms and Signaling Pathways

This compound exerts its immunomodulatory effects through its involvement in critical signaling pathways that regulate inflammation and immune responses.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a key role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Studies have shown that pyridoxal (PL) and pyridoxal 5'-phosphate (PLP) can suppress the activation of the NLRP3 inflammasome. This inhibition occurs at both the priming step (Signal 1), by suppressing the expression of cytokine genes, and the activation step (Signal 2), by abolishing NLRP3-dependent caspase-1 processing.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The activation of NF-κB is a key step in the inflammatory response. This compound, in the form of pyridoxal, has been shown to inhibit the activation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS). This inhibition is achieved by suppressing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

References

- 1. This compound and immune competence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Dietary Reference Intakes for Thiamin, Riboflavin, Niacin, this compound, Folate, Vitamin B12, Pantothenic Acid, Biotin, and Choline - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Vitamin B6 in Single-Carbon Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is a critical coenzyme for over 140 enzymatic reactions, playing a central role in amino acid metabolism.[1][2] Its function as an electrophilic catalyst, or "electron sink," is indispensable for a series of reactions that underpin single-carbon (1C) metabolism.[2][3][4] This network of pathways is fundamental for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine, glycine, methionine), and the universal methyl donor S-adenosylmethionine (SAM), thereby impacting DNA synthesis, methylation, and cellular redox homeostasis. This guide provides an in-depth examination of the core PLP-dependent enzymes that govern 1C metabolic flux, presents quantitative data on enzyme kinetics and the metabolic consequences of this compound deficiency, details relevant experimental protocols, and illustrates key pathways and workflows.

Pyridoxal 5'-Phosphate (PLP): The Catalytic Core

PLP's versatility stems from its ability to form a Schiff base linkage with the ε-amino group of a lysine residue in the enzyme's active site. This internal aldimine is then replaced by the α-amino group of an amino acid substrate, forming an external aldimine. The pyridine ring of PLP acts as an electron sink, stabilizing carbanionic intermediates that would otherwise be highly unstable. This stabilization facilitates the cleavage of any of the four bonds around the α-carbon of the amino acid, enabling reactions such as transamination, decarboxylation, racemization, and, critically for 1C metabolism, retro-aldol cleavage and β-replacement reactions.

Key PLP-Dependent Enzymes in Single-Carbon Metabolism

This compound is essential for the function of several key enzymes that bridge the folate cycle, the methionine cycle, and the transsulfuration pathway.

Serine Hydroxymethyltransferase (SHMT)

SHMT is a pivotal enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This reaction represents the primary source of one-carbon units for various biosynthetic pathways.

-

Mechanism: PLP bound to SHMT forms an external aldimine with serine. The pyridine ring facilitates the cleavage of the Cα-Cβ bond in a retro-aldol reaction, releasing the hydroxymethyl group as formaldehyde. This one-carbon unit is then captured by THF to form 5,10-CH₂-THF.

-

Isoforms and Regulation: Humans express cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which have distinct roles. PLP binding is known to induce a dimer-to-tetramer transition in SHMT2, which may be a mechanism for regulating its activity and interaction with other proteins in response to this compound availability. Studies have shown that cytosolic SHMT1 is more sensitive to reduced this compound levels than its mitochondrial counterpart.

Glycine Cleavage System (GCS)

The GCS is a multi-enzyme complex located in the inner mitochondrial membrane that catalyzes the degradation of glycine to CO₂, NH₃, and a one-carbon unit in the form of 5,10-CH₂-THF. The P-protein component of this complex is a PLP-dependent glycine decarboxylase. The GCS is a significant source of one-carbon units, particularly in tissues with high glycine turnover. This compound restriction can lead to increased plasma glycine concentrations, suggesting reduced GCS and SHMT activity.

Cystathionine β-Synthase (CBS)

CBS occupies a critical regulatory node, catalyzing the first committed step in the transsulfuration pathway. This PLP-dependent enzyme condenses homocysteine, a key metabolite at the intersection of the methionine and folate cycles, with serine to form cystathionine.

-

Function: The CBS reaction irreversibly diverts homocysteine away from remethylation to methionine and towards the synthesis of cysteine and glutathione. This is crucial for regulating homocysteine levels and for providing the cysteine necessary for protein and antioxidant synthesis.

-

Regulation: CBS activity is allosterically activated by SAM. When methionine (and thus SAM) levels are high, CBS is activated to clear homocysteine via transsulfuration. This compound deficiency can impair CBS function, contributing to disruptions in sulfur amino acid metabolism.

Cystathionine γ-Lyase (CGL)